molecular formula C9H9F3N2O2 B1412192 Ethyl 2-amino-4-(trifluoromethyl)nicotinate CAS No. 1227508-36-2

Ethyl 2-amino-4-(trifluoromethyl)nicotinate

Cat. No.: B1412192
CAS No.: 1227508-36-2
M. Wt: 234.17 g/mol
InChI Key: SRFCTGGTWSOJEW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(trifluoromethyl)nicotinate is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and propertiesThe trifluoromethyl group, in particular, imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

The synthesis of ethyl 2-amino-4-(trifluoromethyl)nicotinate typically involves several steps, starting from readily available precursors. One common synthetic route involves the acylation of ethyl nicotinate with trifluoroacetic anhydride, followed by amination to introduce the amino group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-amino-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and nucleophiles like amines for substitution reactions. .

Scientific Research Applications

Ethyl 2-amino-4-(trifluoromethyl)nicotinate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 2-amino-4-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:

    Ethyl 2-amino-6-(trifluoromethyl)nicotinate: Similar structure but with the trifluoromethyl group at a different position, leading to different reactivity and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    2-Aminothiazole derivatives: These compounds also contain an amino group and exhibit a range of biological activities, making them useful for comparison in medicinal chemistry

This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)6-5(9(10,11)12)3-4-14-7(6)13/h3-4H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCTGGTWSOJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204000
Record name Ethyl 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227508-36-2
Record name Ethyl 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227508-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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